2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-
CAS No.:
Cat. No.: VC16583147
Molecular Formula: C11H16NO4-
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16NO4- |
|---|---|
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | (1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1 |
| Standard InChI Key | VXIIZQXOIDYWBS-PRJMDXOYSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Introduction
Chemical Structure and Stereochemical Features
Core Bicyclic Framework
The compound’s defining feature is its 2-azabicyclo[3.1.0]hexane skeleton, a bridged heterocycle comprising a six-membered ring system fused with a three-membered cyclopropane ring . The nitrogen atom occupies position 2 of the bicyclic framework, introducing basicity and enabling hydrogen-bonding interactions critical for biological activity. The stereochemistry, specified as (1R,3S,5R), dictates the spatial arrangement of substituents, influencing both reactivity and target binding .
Functional Group Composition
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Carboxylic Acid and Ester Groups: Position 3 retains a free carboxylic acid group (-COOH), while position 2 is esterified with a tert-butyl (1,1-dimethylethyl) group (-OC(O)C(CH₃)₃) . This esterification enhances lipophilicity, a property advantageous for membrane permeability in drug design.
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Stereochemical Centers: The (1R,3S,5R) configuration ensures that substituents on carbons 1, 3, and 5 adopt specific orientations, a feature often correlated with enantioselective interactions in biological systems .
Molecular Properties
Synthetic Methodologies
Key Synthetic Routes
Recent advances in bicyclic compound synthesis, particularly for azabicyclo derivatives, emphasize transition-metal catalysis and stereocontrolled cyclization . For 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylates, two primary strategies dominate:
Cyclopropanation of Acyclic Precursors
This approach involves the formation of the cyclopropane ring via [2+1] cycloaddition or diazo compound decomposition. For example, chloroiodomethane has been utilized as a cyclopropanating agent in the presence of palladium catalysts to construct the bicyclic core .
Ring-Expansion of Cyclic Substrates
Starting from preformed pyrrolidine or piperidine derivatives, ring-expansion reactions using carbene insertion or C–H activation techniques yield the bicyclo[3.1.0]hexane framework . A notable example involves the use of saxagliptin impurity 52 as a starting material, followed by tert-butoxycarbonyl (Boc) protection and esterification .
Stereochemical Control
Achieving the (1R,3S,5R) configuration requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution and chiral stationary-phase chromatography have been employed to isolate the desired enantiomer from racemic mixtures .
Physicochemical Properties
Solubility and Stability
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Solubility: The tert-butyl ester group confers moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) but limited aqueous solubility .
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Stability: The ester bond is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Spectroscopic Characterization
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NMR Data:
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound serves as a key intermediate in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management . Its bicyclic core mimics proline, enabling selective inhibition of enzymatic activity.
Structure-Activity Relationship (SAR) Studies
Modifications to the ester group (e.g., replacing tert-butyl with benzyl or methyl) have been explored to optimize pharmacokinetic profiles. For instance, ethyl esters exhibit enhanced metabolic stability compared to methyl analogs .
Comparative Analysis of Related Compounds
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